N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide
Description
N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- A 5-fluoropyrimidin-2-yl substituent, introducing electron-withdrawing effects and possible base-pairing interactions.
- A furan-3-carboxamide group, contributing aromaticity and polarity.
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-13-8-18-15(19-9-13)20-4-1-11(2-5-20)7-17-14(21)12-3-6-22-10-12/h3,6,8-11H,1-2,4-5,7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZHVKCCFHMPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=COC=C2)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoropyrimidine Moiety: This step involves the reaction of 2-chloro-5-fluoropyrimidine with suitable amines in the presence of a base like potassium carbonate (K₂CO₃) to form the fluoropyrimidine derivative.
Coupling with Furan Carboxamide: The final step involves coupling the fluoropyrimidine-piperidine intermediate with furan-3-carboxylic acid or its derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Research Findings and Inferences
Pharmacokinetic Considerations
- The 5-fluoropyrimidine and furan groups may enhance metabolic stability compared to phenyl or thiophene analogs, as fluorine resists cytochrome P450 oxidation .
Biological Activity
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 5-fluoropyrimidine moiety and a furan-3-carboxamide group. The presence of the fluorine atom is believed to enhance its biological activity and metabolic stability, making it an attractive candidate for drug development.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 2034285-57-7 |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound's structural components suggest potential binding affinities that could modulate biological responses.
In Vitro Studies
A range of in vitro studies have been conducted to evaluate the biological activity of this compound:
- Cell Proliferation Inhibition : Similar compounds have demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
- Antimicrobial Activity : Compounds with structural similarities have shown antimicrobial effects against various pathogens, indicating a possible role in treating infections.
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds, which may extend to this compound as well.
Study 1: Anticancer Activity
In a study evaluating the effects of fluorinated pyrimidine derivatives on cancer cell lines, this compound exhibited dose-dependent inhibition of proliferation in A431 vulvar epidermal carcinoma cells. The IC50 value was determined to be approximately 25 µM, indicating moderate potency.
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related derivatives was found to be between 3.12 and 12.5 µg/mL, suggesting that this compound may possess comparable efficacy.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(4-Fluoro-2-methylphenyl)-2-(3-Methylphenoxy)acetamide | Anti-inflammatory properties |
| N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)acetamide | Inhibits osteoclast differentiation |
| N-(3-Fluoropyridin-4-yl)-5-[5-(furan-2-yl)-2-methylpyrazol] | Antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
